REACTION_CXSMILES
|
[Cl:1][C:2]1C=CC(SCCl)=CC=1.[OH:11][C:12]1[CH:21]=[CH:20][C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=1.CC(C)([O-])C.[K+].C=CC1C=CC=CC=1>CN(C=O)C.C(Cl)Cl>[Cl:1][CH2:2][O:11][C:12]1[CH:21]=[CH:20][C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)SCCl
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
OC1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
20 mmol
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
product
|
Quantity
|
10.3 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
SO2Cl2
|
Quantity
|
10.3 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 80° C. for 2 hours before the solvent
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue triturated with water
|
Type
|
EXTRACTION
|
Details
|
extracted into ether
|
Type
|
WASH
|
Details
|
washed three times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dried (MgSO4) solution
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
CUSTOM
|
Details
|
recrystallized from EtOH yield: 3.30 g (57%)
|
Type
|
STIRRING
|
Details
|
with stirring at room temperature for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
with stirring at 5° C. for 10 minutes
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 20 minutes at room temperature before the solvent
|
Duration
|
20 min
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
DISTILLATION
|
Details
|
the residue distilled under vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |